molecular formula C16H14O2 B1621475 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid CAS No. 42842-95-5

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid

Cat. No.: B1621475
CAS No.: 42842-95-5
M. Wt: 238.28 g/mol
InChI Key: WZOCZHONAIWHPW-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid is an organic compound with the molecular formula C16H14O2 It is a member of the dibenzo[a,c]cycloheptene family, characterized by a seven-membered ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzyl ketone with a suitable reagent to form the cycloheptene ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .

Properties

IUPAC Name

tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(18)13-9-11-5-1-3-7-14(11)15-8-4-2-6-12(15)10-13/h1-8,13H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOCZHONAIWHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384312
Record name 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42842-95-5
Record name 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Reactant of Route 2
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Reactant of Route 3
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Reactant of Route 4
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Reactant of Route 5
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Reactant of Route 6
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid

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